Product packaging for cis-1,2-Difluorocyclopropane(Cat. No.:CAS No. 57137-41-4)

cis-1,2-Difluorocyclopropane

Cat. No.: B14635648
CAS No.: 57137-41-4
M. Wt: 78.06 g/mol
InChI Key: KFGHUDYAMNUDEI-UHFFFAOYSA-N
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Description

Significance of Fluorinated Carbocycles in Molecular Design

The introduction of fluorine into carbocyclic frameworks is a powerful strategy in molecular design, particularly in the realm of medicinal chemistry and materials science. researchgate.netresearchgate.net Fluorine's high electronegativity and small van der Waals radius, which is comparable to that of a hydrogen atom, allow it to act as a bioisostere of hydrogen, often leading to improved biological activity with minimal steric disruption. mdpi.com The incorporation of fluorine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netmdpi.commdpi.com

Specifically, fluorinated carbocycles are emerging as crucial components in contemporary drug discovery. researchgate.net The strategic placement of fluorine atoms can enhance a drug's potency, selectivity, and pharmacokinetic profile. researchgate.netnih.gov For instance, the presence of fluorine can block metabolic pathways, thereby increasing the drug's half-life, and can also modulate the pKa of nearby functional groups to improve bioavailability. mdpi.comnih.gov The unique conformational preferences induced by fluorine substitution have been harnessed to control the shape and, consequently, the function of a wide array of molecules, from pharmaceuticals to liquid crystals. researchgate.net

Interactive Data Table: Impact of Fluorination on Molecular Properties

PropertyGeneral Effect of Fluorination
LipophilicityGenerally increases
Metabolic StabilityOften enhanced due to strong C-F bond
Acidity/Basicity (pKa)Can be significantly altered
ConformationCan induce specific spatial arrangements
Binding AffinityMay improve through new interactions

Overview of Research Trajectories for cis-1,2-Difluorocyclopropane

Research concerning this compound is multifaceted, branching into several key areas. A primary focus is on its synthesis and the development of stereoselective methods to access this specific isomer. ontosight.aibeilstein-journals.org The inherent strain of the cyclopropane (B1198618) ring, coupled with the electronic influence of the two cis-disposed fluorine atoms, makes its synthesis a non-trivial challenge that continues to attract the attention of synthetic chemists. ontosight.ai

Another significant research trajectory involves the exploration of its chemical reactivity. The strained C-C bonds and the polarized C-F bonds of this compound make it a versatile substrate for a variety of chemical transformations, including ring-opening reactions. rsc.org These reactions can provide access to novel and complex fluorinated molecules that would be difficult to prepare through other means.

Furthermore, there is growing interest in the potential applications of this compound and its derivatives in medicinal chemistry and materials science. ontosight.airesearchgate.net Its rigid structure and unique electronic properties make it an attractive scaffold for the design of new therapeutic agents and advanced materials. ontosight.ai Conformational analysis through techniques like X-ray crystallography and NMR spectroscopy is also a key area of investigation, aiming to understand how the cis-difluorocyclopropane motif can act as an isostere for other common functional groups in biological systems. nih.govacs.org

Historical Development and Evolution of Synthetic Approaches

The synthesis of fluorinated cyclopropanes has a history dating back to the mid-20th century. beilstein-journals.org Early methods often involved the reaction of alkenes with a source of difluorocarbene. beilstein-journals.org One of the classical methods for generating difluorocarbene is the thermal decomposition of sodium chlorodifluoroacetate. researchgate.net

Over the years, synthetic approaches have evolved to become more efficient, selective, and tolerant of various functional groups. The development of new difluorocarbene precursors has been a significant driver of this evolution. researchgate.net For instance, reagents like (bromodifluoromethyl)triphenylphosphonium bromide have been employed to generate difluorocarbene under milder conditions. njit.edu

A notable early synthesis of both cis- and trans-1,2-difluorocyclopropane involved the liquid-phase photolysis of 1,2-difluoroethylene (B154328) with diazomethane (B1218177) at low temperatures. beilstein-journals.org More recent advancements have focused on developing highly stereoselective methods. For example, an organocatalysis-based strategy has been developed for the synthesis of cis-α,α-difluorocyclopropanes through a fluorinative ring contraction of bicyclobutanes. nih.govacs.org This method utilizes an I(I)/I(III) catalysis platform in the presence of an HF source to achieve high yields and diastereoselectivity. nih.govacs.org Thermodynamic studies have also played a role in understanding the relative stabilities of the cis and trans isomers, with early research suggesting the trans isomer to be more stable. researchgate.net

Interactive Data Table: Evolution of Synthetic Methods for 1,2-Difluorocyclopropanes

MethodReagentsKey Features
Early Photolysis1,2-Difluoroethylene, DiazomethaneLow-temperature photolysis, produced both cis and trans isomers. beilstein-journals.org
Classical Carbene GenerationSodium ChlorodifluoroacetateThermal decomposition to generate difluorocarbene. researchgate.net
Milder Carbene Generation(Bromodifluoromethyl)triphenylphosphonium bromideAllows for difluorocarbene generation at lower temperatures. njit.edu
Modern OrganocatalysisBicyclobutanes, p-TolI, Selectfluor, HF sourceHighly stereoselective for cis-isomers, fluorinative ring contraction. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4F2 B14635648 cis-1,2-Difluorocyclopropane CAS No. 57137-41-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57137-41-4

Molecular Formula

C3H4F2

Molecular Weight

78.06 g/mol

IUPAC Name

1,2-difluorocyclopropane

InChI

InChI=1S/C3H4F2/c4-2-1-3(2)5/h2-3H,1H2

InChI Key

KFGHUDYAMNUDEI-UHFFFAOYSA-N

Canonical SMILES

C1C(C1F)F

Origin of Product

United States

Advanced Methodologies for the Stereoselective Synthesis of Cis 1,2 Difluorocyclopropane and Its Structural Analogs

Cyclopropanation Reactions

Cyclopropanation reactions, involving the addition of a carbene or carbenoid to an alkene, are a cornerstone of cyclopropane (B1198618) synthesis. The stereochemical outcome of these reactions is of paramount importance, and various methodologies have been developed to control the formation of the desired cis isomer.

Carbene and Carbenoid Additions to Alkenes

The direct addition of a methylene (B1212753) group to a double bond is a powerful tool for the construction of the cyclopropane ring. The nature of the carbene or carbenoid precursor and the reaction conditions play a crucial role in determining the stereoselectivity of the addition.

The photochemical reaction between diazomethane (B1218177) and an alkene is a well-established method for cyclopropanation. In the context of synthesizing cis-1,2-difluorocyclopropane, the photocycloaddition of diazomethane to cis-1,2-difluoroethylene has been reported. This reaction is typically carried out under photolytic conditions at low temperatures.

Detailed research has shown that the liquid-phase photolysis of a mixture of cis-1,2-difluoroethylene and diazomethane at -80 °C can yield this compound. nih.govorganicreactions.org The reaction proceeds via the light-induced decomposition of diazomethane to generate singlet methylene, which then adds to the double bond of the fluoroalkene. The stereochemistry of the starting alkene is generally preserved in the cyclopropane product, making this a viable, albeit specialized, route to the cis isomer. However, it is noteworthy that the reported studies on this specific transformation did not provide the yield of the reaction. nih.govorganicreactions.org

ReactantsConditionsProductReported Yield
cis-1,2-Difluoroethylene, DiazomethaneLiquid-phase photolysis, -80 °CThis compoundNot Reported

Difluorocarbene (CF₂) is a highly reactive intermediate that can be generated from various precursors and subsequently added to alkenes to form gem-difluorocyclopropanes. The Ruppert-Prakash reagent (TMSCF₃) and Dolbier reagents (e.g., FSO₂CF₂CO₂SiMe₃, TFDA) are prominent examples of such precursors. researchgate.netnih.govsigmaaldrich.com These reagents offer advantages in terms of handling and efficiency for the generation of difluorocarbene. researchgate.netnih.govsigmaaldrich.com

The primary application of these reagents is in the synthesis of 1,1-difluorocyclopropanes (geminal difluorocyclopropanes). researchgate.net The stereoselective synthesis of this compound, a vicinal difluorocyclopropane, using these difluorocarbene precursors is not a direct or commonly reported transformation. The addition of difluorocarbene to an alkene would result in a geminal difluoro-substituted cyclopropane, not a vicinal one.

While these reagents are powerful tools for introducing the CF₂ moiety, their direct application to form this compound from a non-fluorinated alkene is not mechanistically straightforward. The stereoselective synthesis of vicinal difluorocyclopropanes typically requires different synthetic strategies.

Asymmetric Simmons-Smith Reactions

The Simmons-Smith reaction is a widely used method for the cyclopropanation of alkenes using an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgacs.org A key feature of this reaction is its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product. wikipedia.orgacs.org Asymmetric versions of the Simmons-Smith reaction have been developed to achieve enantioselective cyclopropanation, often by employing chiral ligands or auxiliaries. nih.gov

The application of the Simmons-Smith reaction to vinyl halides, including fluoroalkenes, has been documented, yielding the corresponding halocyclopropanes. wikipedia.org However, the specific use of the Asymmetric Simmons-Smith reaction for the synthesis of this compound from cis-1,2-difluoroethylene is not extensively reported in the literature. While the reaction is known to be compatible with a variety of functional groups, the electronic properties of difluoroalkenes could influence the reactivity and selectivity of the cyclopropanation. The development of a highly stereoselective Asymmetric Simmons-Smith reaction for the synthesis of this compound and its analogs remains an area for further investigation.

Ring Contraction Strategies

An alternative and powerful approach to the synthesis of strained ring systems like cyclopropanes involves the rearrangement of larger ring structures. Ring contraction strategies can offer unique stereochemical control that may be difficult to achieve through direct cyclopropanation.

I(I)/I(III)-Catalyzed Fluorinative Ring Contractions (e.g., from Bicyclobutanes)

A highly effective and stereoselective method for the synthesis of cis-α,α-difluorocyclopropanes has been developed utilizing an I(I)/I(III)-catalyzed fluorinative ring contraction of bicyclobutanes. This strategy leverages the strain of the bicyclobutane skeleton to drive the formation of the cyclopropane ring with concomitant fluorination.

The reaction typically involves the treatment of a disubstituted bicyclobutane with a hypervalent iodine catalyst in the presence of a fluoride (B91410) source. The proposed mechanism involves the in-situ generation of a cyclobutene (B1205218) intermediate, which then undergoes a sequence of fluorination and stereospecific ring contraction to yield the cis-difluorocyclopropane product with high levels of stereoselectivity.

Recent studies have demonstrated the utility of this methodology for the synthesis of a variety of cis-α,α-difluorocyclopropane derivatives with impressive yields and stereoselectivities.

Bicyclobutane SubstrateCatalyst SystemProductYield (%)cis:trans Ratio
1-(4-Methoxyphenyl)-3-phenylbicyclo[1.1.0]butanep-Tol-I / HF·py1-(4-Methoxyphenyl)-1-(difluoromethyl)-2-phenylcyclopropane88>20:1
1-(4-Chlorophenyl)-3-phenylbicyclo[1.1.0]butanep-Tol-I / HF·py1-(4-Chlorophenyl)-1-(difluoromethyl)-2-phenylcyclopropane75>20:1
1-(Naphthalen-2-yl)-3-phenylbicyclo[1.1.0]butanep-Tol-I / HF·py1-(Naphthalen-2-yl)-1-(difluoromethyl)-2-phenylcyclopropane82>20:1

This fluorinative ring contraction strategy provides a robust and highly stereoselective route to cis-configured difluorocyclopropanes, showcasing the power of leveraging ring strain in synthetic design.

Mechanistic Insights into Skeletal Rearrangements for Stereocontrol

The stereoselective synthesis of cis-difluorocyclopropanes can be achieved through skeletal rearrangements, where the inherent strain of small ring systems is leveraged to control the stereochemical outcome. A notable example is the fluorinative ring contraction of bicyclobutanes, which provides a pathway to cis-α,α-difluorocyclopropanes. nih.govacs.org Mechanistic studies suggest that this transformation, often utilizing an I(I)/I(III) catalysis platform, proceeds through a sequence of fluorination and stereospecific ring contraction. nih.gov

The process is initiated by the in situ generation of a strained cyclobutene equivalent from a disubstituted bicyclobutane, facilitated by a Brønsted acid. This intermediate then reacts with an iodine(III) fluoride species. The dominant formation of the cis isomer is proposed to be influenced by the presence of a coordinating functional group, such as an ester, on the substrate. This group can direct the iodine(III) reagent to the same face of the alkene, thereby controlling the stereochemistry of the initial fluorination step. nih.gov Following this, a stereospecific rearrangement leads to the formation of a cis-configured cyclopropyl (B3062369) carbinyl cation, which is then trapped by a fluoride ion to yield the final cis-difluorocyclopropane product. nih.gov The rigidity of the intermediates in this reaction pathway is key to the high degree of stereocontrol observed. nih.govacs.org

Table 1: Key Mechanistic Steps in Fluorinative Ring Contraction for cis-Difluorocyclopropane Synthesis nih.gov
StepDescriptionStereochemical Implication
1. Cyclobutene FormationBrønsted acid-mediated generation of a strained cyclobutene from a bicyclobutane precursor.Sets the stage for facial-selective fluorination.
2. Directed FluorinationCoordination of a functional group (e.g., ester) directs the iodine(III) fluoride reagent to one face of the cyclobutene.Establishes the initial relative stereochemistry of the fluorine substituent.
3. Stereospecific RearrangementA concerted ring contraction forms a cis-configured cyclopropyl carbinyl cation.Transfers the stereochemical information from the fluorinated cyclobutane (B1203170) intermediate to the cyclopropane ring.
4. Fluoride TrappingThe carbocation is trapped by a fluoride ion to yield the final cis-difluorocyclopropane product.Finalizes the cis-1,2-difluoro stereochemistry.

Catalytic Approaches to Stereoselective and Enantioselective Synthesis

Catalytic methods offer a powerful and efficient means to access stereochemically defined difluorocyclopropanes. Various transition metals have been shown to effectively catalyze the formation of these valuable motifs with high levels of stereocontrol.

Cobalt catalysis has emerged as a valuable tool for the synthesis of chiral gem-difluorocyclopropanes, particularly those with adjacent stereocenters. rsc.org While direct cobalt-catalyzed synthesis of this compound is not extensively documented, the principles of stereocontrol demonstrated in related systems are highly relevant. For instance, the cobalt-catalyzed regio-, diastereo-, and enantioselective hydroalkylation of gem-difluorocyclopropenes provides access to chiral gem-difluorocyclopropanes with high stereoselectivity. rsc.org

The mechanism of these transformations is believed to involve the hydrometallation of the alkene with a Co(I)-H species, which is the key stereochemistry-determining step. rsc.org The facial selectivity of this addition is controlled by a chiral ligand on the cobalt center. Subsequent reductive elimination yields the desired cyclopropane product. rsc.org The adaptation of such a methodology to a substrate that would lead to a vicinal difluorocyclopropane could potentially provide a route to chiral this compound. Furthermore, cobalt has been used to catalyze the fluoroallylation of carbonyls through the C-C activation of gem-difluorocyclopropanes. snnu.edu.cnacs.orgacs.orgnih.govresearchgate.net

Nickel-catalyzed cross-electrophile coupling reactions represent a modern and effective strategy for the construction of carbon-carbon bonds, including those that form a cyclopropane ring. The synthesis of enantioenriched vinyl fluoride-substituted cyclopropanes has been achieved through a nickel-catalyzed reaction between alkyl mesylates and allylic gem-difluorides. nih.govacs.org This reaction can produce both cis and trans diastereomers, with the ratio being influenced by the steric bulk of the reactants. nih.gov

Mechanistic investigations, supported by density functional theory (DFT) calculations, suggest two potential competing pathways. nih.gov Both pathways are initiated by the coordination of the electron-deficient olefin to a low-valent nickel catalyst. From there, the reaction can proceed via either oxidative addition of the C-F bond of the allylic gem-difluoride or a polar oxidative addition of the alkyl mesylate C-O bond. nih.gov The stereochemical outcome at the mesylate-bearing carbon is typically inversion, consistent with an SN2-type mechanism. nih.gov This stereospecificity is a key feature for the synthesis of enantioenriched products. While this method yields a vinyl fluoride, subsequent hydrogenation could provide a route to saturated difluorocyclopropanes.

Table 2: Nickel-Catalyzed Cross-Electrophile Coupling for Fluorinated Cyclopropane Synthesis nih.gov
Catalyst SystemReactantsProduct TypeKey Mechanistic Feature
Ni(PMe3)2Cl2, Zn0, NaBrAlkyl mesylate and allylic gem-difluorideVinyl fluoride-substituted cyclopropaneStereoinvertive oxidative addition at the mesylate center

Rhodium-catalyzed reactions are a cornerstone of cyclopropane synthesis, and this methodology has been extended to the preparation of fluorinated cyclopropanes. researchgate.netd-nb.infonih.govrsc.org The reaction of a fluorinated alkene with a diazo compound in the presence of a rhodium catalyst can lead to the formation of a difluorocyclopropane. The stereoselectivity of this process is highly dependent on the nature of the rhodium catalyst, the diazo compound, and the alkene. nih.gov

For the synthesis of this compound, a plausible approach would involve the rhodium-catalyzed cyclopropanation of a 1,2-difluoroalkene. The stereochemical outcome of the cyclopropanation is determined during the addition of the rhodium-carbene intermediate to the alkene. The use of chiral rhodium catalysts can induce high levels of enantioselectivity. nih.gov Computational studies on related systems suggest that the reaction proceeds through a concerted, asynchronous pathway. nih.gov The facial selectivity of the carbene addition to the alkene is governed by steric and electronic interactions between the catalyst, the carbene, and the alkene, which can be fine-tuned to favor the desired cis diastereomer.

Functional Group Transformations on Pre-existing Cyclopropane Scaffolds

An alternative to constructing the difluorocyclopropane ring in a single step is to introduce the fluorine atoms onto a pre-existing cyclopropane core. This approach allows for the stereocontrolled installation of fluorine atoms through functional group transformations.

Nucleophilic fluorination offers a direct method for the introduction of fluorine atoms into a molecule. For the synthesis of this compound, a suitable precursor would be a cyclopropane bearing two leaving groups in a cis relationship. The double displacement of these leaving groups with a nucleophilic fluoride source, such as an alkali metal fluoride or a tetraalkylammonium fluoride, could, in principle, yield the desired product.

The success of this approach hinges on the ability to control the stereochemistry of the two SN2 reactions. If both displacements proceed with inversion of configuration, a trans-1,2-disubstituted cyclopropane precursor would be required to obtain the this compound product. Conversely, if a retention mechanism could be achieved, a cis-precursor would be appropriate. The challenge lies in the potential for elimination reactions and the often-low reactivity of cyclopropyl systems towards nucleophilic substitution. While direct examples for the synthesis of this compound via this method are not abundant in the literature, the principles of nucleophilic substitution are fundamental in organic synthesis.

Halogen Exchange Reactions

The synthesis of vicinal difluorocyclopropanes, such as this compound, via halogen exchange would typically involve a precursor molecule, for instance, cis-1,2-dichlorocyclopropane or cis-1,2-dibromocyclopropane. The success of this approach hinges on the ability to replace the existing halogens with fluorine atoms while maintaining the original cis stereochemistry. This requires carefully selected fluorinating agents and reaction conditions that favor a retention mechanism.

Consequently, the presentation of detailed research findings, including data tables with reaction conditions, yields, and stereoselectivities for the halogen exchange synthesis of this compound, is precluded by the current lack of specific literature on this topic. Further research in this area would be necessary to establish viable and stereocontrolled halogen exchange methodologies for this particular fluorinated cyclopropane isomer.

Stereochemical and Conformational Investigations of Cis 1,2 Difluorocyclopropane

Experimental Elucidation of Molecular Conformation

The three-dimensional arrangement of atoms in cis-1,2-difluorocyclopropane has been investigated using various experimental techniques. These methods provide direct or indirect evidence of the molecule's conformation, bond lengths, and bond angles.

Advanced Spectroscopic Characterization (e.g., NMR Spectroscopy, X-ray Crystallography)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of fluorinated molecules. nih.gov For this compound, 1H and 19F NMR spectroscopy can provide valuable information about the through-bond and through-space interactions between the nuclei. The coupling constants (J-values) between fluorine and hydrogen atoms are particularly sensitive to their dihedral angles and spatial proximity, allowing for detailed conformational analysis. nih.gov While NMR studies on similar fluorinated cyclohexanes have been used to determine conformational preferences in different solvents, specific detailed NMR conformational analyses for this compound are part of broader computational and mechanistic studies. researchgate.netacs.org

Vibrational Spectroscopy (e.g., Infrared, Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These vibrations are specific to the molecule's structure, including the arrangement of its atoms and the strength of its chemical bonds. ksu.edu.sa For this compound, IR and Raman spectra would show characteristic absorption and scattering bands corresponding to C-F stretching, C-H stretching, and various bending and ring deformation modes.

Theoretical and Computational Analysis of Stereochemistry

Theoretical and computational chemistry provides profound insights into the factors governing the structure and stability of this compound. These methods can dissect the energetic contributions that lead to its specific stereochemical preferences.

Quantum Chemical Calculations of Molecular Structure and Energy (e.g., B3LYP, MP2 levels of theory)

Quantum chemical calculations are essential for predicting the geometric parameters and relative energies of molecules. nih.gov Methods such as Density Functional Theory (DFT), using functionals like B3LYP, and Møller-Plesset perturbation theory (MP2) are commonly employed for these purposes. mdpi.com

For fluorinated cyclopropanes, these calculations predict key structural features. A study on 1,1-difluorocyclopropane using the B3LYP/cc-pVTZ model provided a detailed semi-experimental equilibrium structure, which was in excellent agreement with high-level coupled-cluster calculations. nih.govresearchgate.net Similar computational approaches applied to this compound would allow for the accurate prediction of its bond lengths, angles, and dihedral angles.

Table 1: Representative Calculated Structural Parameters for Fluorinated Cyclopropanes Note: This table is illustrative of typical data obtained from quantum chemical calculations for similar molecules, as detailed data for this compound is embedded within broader computational studies.

ParameterTypical Value (B3LYP)Reference Compound
r(C-C)~1.47 - 1.55 Å1,1-difluorocyclopropane nih.gov
r(C-F)~1.34 Å1,1-difluorocyclopropane nih.gov
r(C-H)~1.08 Å1,1-difluorocyclopropane nih.gov
α(FCF)~109.5°1,1-difluorocyclopropane nih.gov

"Cis Effect" and "Gauche Effect" in Fluorinated Cyclopropanes

The relative stability of isomers is often governed by subtle stereoelectronic effects. In fluorinated systems, the "gauche effect" describes the tendency for a molecule to adopt a conformation where two electronegative substituents on adjacent atoms are closer together (a gauche arrangement) than further apart (an anti arrangement). researchgate.net This phenomenon is contrary to what would be expected from simple steric or electrostatic repulsion.

In the context of fluorinated cyclopropanes, the preference for a cis or trans arrangement of fluorine atoms is a manifestation of these complex interactions. Quantum-chemical studies have shown that for 1,2-disubstituted cyclopropanes, the cis isomer is often less stable than the trans isomer. researchgate.netdoaj.org This is attributed not primarily to increased steric repulsion, but rather to a reduction in stabilizing electronic interactions. researchgate.netdoaj.org Specifically, the cis arrangement can lead to greater steric and dipolar repulsion compared to the trans isomer. beilstein-journals.org

Energetic Contributions of Electron Delocalizations

The stability of fluorinated alkanes and cycloalkanes is significantly influenced by electron delocalization, particularly hyperconjugation. nih.govdntb.gov.ua This involves the donation of electron density from a filled bonding orbital (e.g., a C-H or C-C bond) into an adjacent empty antibonding orbital (e.g., a σ*C-F orbital).

In fluorinated cyclopropanes, these hyperconjugative interactions play a crucial role in determining isomer stability. researchgate.net Natural Bond Orbital (NBO) analysis is a computational technique used to quantify these interactions. Studies on fluorinated cyclopropanes reveal that geminal (1,1-difluoro) arrangements are particularly stabilized by anomeric-like nF → σ*C-F interactions, where a lone pair (n) on one fluorine atom donates into the antibonding orbital of the adjacent C-F bond. researchgate.netbeilstein-journals.org

For vicinal (1,2-difluoro) cyclopropanes, the stability difference between the cis and trans isomers is also linked to electron delocalization. The trans isomer typically allows for more effective anti-periplanar hyperconjugative interactions, which are highly stabilizing. In the rigid cyclopropane (B1198618) ring, the cis isomer is constrained in a way that reduces these stabilizing electron-delocalization interactions, contributing to its generally higher energy compared to the trans isomer. researchgate.netdoaj.org This destabilization in the cis isomer is a key factor, often more significant than simple steric hindrance. beilstein-journals.org

Analysis of Steric Exchange Repulsions

In the stereochemical analysis of this compound, the role of steric exchange repulsions—destabilizing interactions arising from the Pauli exclusion principle when electron clouds of non-bonded atoms overlap—has been a subject of detailed computational investigation. Contrary to classical expectations where steric hindrance between the two fluorine atoms in the cis isomer would be the primary destabilizing factor, modern quantum-chemical studies suggest a more nuanced picture.

A 2023 study on fluorinated cyclopropanes revealed that the preference for the trans isomer over the cis isomer is not governed principally by classical steric repulsion. acs.org Instead, the energetic disadvantage of the cis configuration is attributed to less favorable electronic interactions, specifically, reduced stabilizing electron-delocalization effects compared to the trans isomer. acs.org This indicates that while steric exchange repulsions are present, their energetic contribution is less significant than stereoelectronic factors in determining the relative stabilities of the isomers.

Further research has utilized Natural Bond Orbital (NBO) analysis to dissect the various contributions to the total energy, allowing for the estimation of steric exchange repulsion energies. These analyses quantify the repulsive interactions between filled orbitals, providing a numerical value for the steric strain. For difluorocyclopropanes, the stability order is found to be 1,1 > trans-1,2 > cis-1,2, highlighting a destabilizing influence in the cis-1,2 isomer that is often conceptualized as 1,2-syn-diaxial repulsion. acs.org However, the primary driver of this destabilization is identified as electronic rather than purely steric in nature.

Application of Natural Bond Orbital (NBO) Theory

Natural Bond Orbital (NBO) theory has been instrumental in elucidating the underlying electronic factors that govern the structure and stability of this compound. This theoretical framework localizes the complex molecular wavefunction into a set of intuitive, Lewis-like bonding orbitals, lone pairs, and anti-bonding orbitals, thereby allowing for a detailed analysis of electron delocalization and hyperconjugative interactions.

One of the key phenomena investigated in this compound using NBO analysis is the gauche effect, which describes the tendency of molecules containing adjacent electronegative substituents to adopt a gauche conformation. nih.gov In the context of the cyclopropane ring, the cis arrangement can be considered analogous to a gauche conformation. NBO analysis allows researchers to probe the origin of this effect, discerning between explanations based on hyperconjugation and those based on bent bonds. nih.gov

The analysis involves examining the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. For instance, the delocalization of electron density from a C-H or C-C bonding orbital (σ) to an adjacent anti-bonding C-F orbital (σ*) is a key stabilizing hyperconjugative interaction. The energies of these interactions can be quantified using second-order perturbation theory within the NBO framework.

In the case of fluorinated cyclopropanes, it has been found that stabilizing electron-delocalization effects, rather than steric repulsion, are the primary determinants of isomeric stability. acs.org Compounds featuring geminal fluorines are noted to be particularly stable due to anomeric-like nF → σ*CF interactions (donation from a fluorine lone pair to an adjacent C-F anti-bonding orbital). acs.org For the 1,2-disubstituted isomers, the trans configuration is generally more stable than the cis. NBO analysis demonstrates that this is due to more effective stabilizing hyperconjugative interactions in the trans isomer. acs.org The enforced proximity of the fluorine atoms in the cis isomer leads to less favorable orbital overlaps for these stabilizing delocalizations.

Furthermore, NBO theory provides insights into the nature of the bonding within the strained cyclopropane ring itself. The concept of "bent bonds" is a key feature of cyclopropane's structure, and NBO analysis can quantify the hybridization and orientation of these bonds, revealing how they are influenced by electronegative fluorine substituents.

Orbital Phase Theory in Explaining Stereochemical Preferences

Orbital Phase Theory is a theoretical chemistry concept that focuses on the wave-like nature of orbitals and, specifically, the phase relationships between them to explain the stereoselectivity and diastereoselectivity of chemical reactions and the stability of molecular conformations. researchgate.net The theory posits that cyclic orbital interactions lead to stabilization when the participating orbitals satisfy the requirements for phase continuity. researchgate.net This involves specific phase relationships between donating and accepting orbitals in a cyclic arrangement. researchgate.net

While Orbital Phase Theory has been successfully applied to explain the diastereoselectivity of various organic reactions, such as the torquoselectivity of electrocyclic ring-opening reactions and electrophilic additions to ethylenes, its direct application to explain the stereochemical preferences of this compound is not extensively documented in the reviewed scientific literature. researchgate.net

Stress Tensor Trajectories in Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a powerful framework for analyzing chemical bonding and molecular structure based on the topology of the electron density. A more recent extension, known as next-generation QTAIM (NG-QTAIM), incorporates the analysis of stress tensor trajectories to provide deeper insights into the stability of geometric isomers, such as the "cis-effect," where the cis isomer is unexpectedly more stable than the trans. beilstein-journals.org

While direct studies applying stress tensor trajectory analysis specifically to this compound are not prominent in the surveyed literature, the methodology has been applied to analogous systems like dihaloethenes (C₂H₂X₂) to explain stereochemical preferences. beilstein-journals.orgdntb.gov.ua This approach can be extrapolated to understand the factors at play in the difluorocyclopropane system.

The method involves tracking the motion of the bond critical point (BCP) of the stress tensor as the molecule undergoes a torsional distortion. beilstein-journals.org This generates stress tensor trajectories (Tσ(s)) which reveal the preferred directions of electron density accumulation and depletion. beilstein-journals.org The analysis of these trajectories allows for the characterization of bond-bending and bond-twisting components, which are associated with cis and trans characteristics, respectively. beilstein-journals.org

In studies of dihaloethenes, the cis-effect was explained by associating it with greater bond-path bending. dntb.gov.ua The application of NG-QTAIM allows for a quantitative assessment of the ease of motion of the electronic charge density. beilstein-journals.org By analyzing the stress tensor trajectories, researchers can determine whether the electronic structure of the cis or trans isomer is more stable under torsional stress, providing a charge-density-based explanation for the observed energy differences that goes beyond simple steric or electrostatic arguments. beilstein-journals.org This advanced analysis could provide a more profound understanding of the forces dictating the stereochemical preferences in this compound.

Interconversion Mechanisms and Thermodynamics of cis-trans Isomerization

The isomerization between cis- and trans-1,2-difluorocyclopropane is a thermally driven process that involves the cleavage of a carbon-carbon bond within the strained three-membered ring. Computational and experimental studies have provided insights into the mechanism and the thermodynamic parameters governing this equilibrium.

The proposed mechanism for the thermal cis-trans isomerization involves the homolytic cleavage of the C1-C2 bond, leading to the formation of a 1,3-diradical intermediate. scirp.orgacs.org Rotation can then occur around the remaining C-C single bond in this diradical species, followed by ring closure to form either the cis or the trans isomer. Computational studies on related 1,1-difluorocyclopropanes suggest a preference for disrotation at the C2 and C3 positions during this stereomutation process. scirp.org The presence of fluorine substituents is known to weaken the opposing C-C bond in the cyclopropane ring, thereby lowering the activation energy for this ring-opening process compared to the non-fluorinated parent compound. scirp.org

Thermodynamic studies have established the relative stabilities of the two isomers. Experimental data from gas-phase equilibrium studies have shown that the trans isomer is energetically favored over the cis isomer.

ParameterValueTemperature (K)MethodReference
Equilibrium Constant (Keq for cis → trans)11.7 ± 0.5585Gas-phase equilibrium
Standard Enthalpy of Reaction (ΔrH°)-12.0 ± 0.8 kJ/mol-Equilibrium constant measurement (Eqk)

The data clearly indicates that the equilibrium favors the formation of the trans isomer. The negative enthalpy of reaction signifies that the conversion from the cis to the trans isomer is an exothermic process, with the trans isomer being approximately 12 kJ/mol more stable than the cis isomer. This energetic preference is remarkable when compared to analogous systems like 1,2-difluoroethane, where the gauche and trans rotamers have very similar energies.

Mechanistic Studies of Transformations Involving the Cis 1,2 Difluorocyclopropane Moiety

Ring-Opening Reactions and Mechanistic Pathways

The opening of the cyclopropane (B1198618) ring is a key transformation, driven by the release of inherent ring strain. rsc.org The mechanistic pathways for achieving this vary depending on the reagents and the substitution pattern of the cyclopropane ring.

Radical-Mediated Ring Opening

While radical-mediated ring-opening is a known pathway for cyclopropane derivatives, specific studies detailing this transformation for cis-1,2-difluorocyclopropane are not widely available in the surveyed scientific literature. Research in this area has largely concentrated on isomers such as gem-difluorocyclopropanes, where the fluorine substitution pattern dictates the regioselectivity of the C–C bond cleavage. nih.govresearchgate.net For instance, the reaction of difluoro(methylene)cyclopropanes with bromine is understood to proceed through a mechanism involving the homolytic cleavage of Br₂, forming a bromine radical that attacks the cyclopropane ring and initiates its opening. acs.org

Nucleophilic Ring Opening (e.g., with Ethanol (B145695), Phenolates)

Direct ring-opening of a cyclopropane ring by a nucleophile typically requires activation by an electron-withdrawing group. In the case of difluorinated cyclopropanes, the literature heavily favors studies on gem-difluoro isomers, which can be activated by strong acids to facilitate cleavage of the proximal bond through the generation of a fluorine-stabilized carbocation-like center. beilstein-journals.org However, detailed mechanistic studies on the direct nucleophilic ring-opening of this compound with nucleophiles such as ethanol or phenolates are not extensively documented.

Photoredox-Catalyzed C-C Bond Cleavage

A general and powerful method for the C-C bond cleavage of cyclopropanes utilizes photoredox catalysis, particularly for substrates bearing an aryl group. nih.gov This strategy does not depend on the specific electronic properties of fluorine substitution but rather on the redox potential of the aryl moiety. nih.gov

The mechanism is initiated by the single-electron oxidation of the aryl group by an excited photocatalyst. nih.govnih.gov This generates a radical cation, which triggers the cleavage of the adjacent C-C bond of the cyclopropane ring. The thermodynamic driving force for this ring-opening step is the release of the inherent ring strain. nih.govnih.gov This process unlocks the otherwise inert cyclopropane framework, allowing it to be trapped by various nucleophiles. nih.govresearchgate.net This photoredox-driven approach enables the construction of diverse and sterically congested C(sp³)–heteroatom bonds. nih.govnih.gov

Table 1: Mechanistic Steps in Photoredox-Catalyzed Ring Opening of Arylcyclopropanes

Stereochemical Course of Ring-Opening Processes (e.g., SN2-like Stereoinversion)

The stereochemical outcome of ring-opening reactions provides crucial insight into their mechanisms. For the photoredox-catalyzed functionalization of arylcyclopropanes, mechanistic and computational studies have revealed a complete stereoinversion upon nucleophilic attack. nih.govnih.gov This outcome strongly supports a concerted SN2-type ring-opening functionalization. nih.govresearchgate.net

Similarly, catalytic 1,3-difunctionalization of arylcyclopropanes using hypervalent iodine reagents is proposed to proceed via a regioselective invertive ring-opening at the benzylic position. nih.gov In cases involving secondary carbon centers, a concerted, invertive substitution by a nucleophile (like fluoride) is favored, leading to a stereospecific product. nih.gov This contrasts with pathways involving tertiary carbocation intermediates, which can lead to non-stereospecific trapping. nih.gov

Cross-Coupling and Functionalization Reactions

Transition metal catalysis, particularly with palladium, has become a cornerstone for the functionalization of cyclopropane rings.

Palladium-Catalyzed Transformations (e.g., hydroxylation, coupling with malonates, diborylalkanes)

Palladium-catalyzed cross-coupling reactions have been extensively developed for gem-difluorocyclopropanes. acs.orgacs.org The generally accepted mechanism for these transformations involves a sequence of C–C bond activation via oxidative addition of Pd(0), followed by a β-fluoride elimination step. rsc.orgacs.org This generates a 2-fluoroallyl-palladium intermediate that can then engage with a wide variety of nucleophiles. rsc.org This specific mechanistic pathway has enabled numerous functionalization reactions, including couplings with diborylalkanes. nih.govrsc.org

However, this mechanism is contingent upon the unique electronic structure of the gem-difluoro isomer. For this compound, which lacks a C-C bond weakened by two geminal fluorine atoms, this activation pathway is not applicable. Consequently, palladium-catalyzed transformations such as hydroxylation, coupling with malonates, or reactions with diborylalkanes have not been reported for the this compound moiety in the surveyed literature.

Table 2: Chemical Compounds Mentioned

Regioselectivity and Stereoselectivity in Metal-Catalyzed Processes

Metal-catalyzed transformations of fluorinated cyclopropanes, including moieties related to this compound, often proceed through ring-opening reactions where the choice of metal, ligand, and conditions dictates the outcome. The regioselectivity of these reactions hinges on which carbon-carbon bond of the strained ring is cleaved, while stereoselectivity refers to the geometric configuration of the resulting product.

Palladium-catalyzed processes have been particularly effective in the regioselective activation of gem-difluorocyclopropanes (F₂CPs), which serve as valuable fluoroallylic synthons. rsc.orgrsc.org These reactions typically involve the cleavage of the C-C bond distal to the gem-difluoro group, followed by a β-fluoride elimination to generate a monofluoroalkene. For instance, a palladium-catalyzed ring-opening sulfonylation of gem-difluorocyclopropanes has been developed to produce 2-fluoroallylic sulfones. acs.org This transformation proceeds with high Z-selectivity, indicating stereochemical control during the formation of the new double bond. The proposed mechanism involves oxidative addition of the Pd(0) catalyst to the C-C bond, followed by β-F elimination and subsequent allylic coupling. acs.org

The regioselectivity can be influenced by the electronic properties of the substituents on the cyclopropane ring and the nature of the catalytic system. In Pd-catalyzed reactions, the cleavage is directed to the more substituted C-C bond, leading to thermodynamically stable branched fluoroalkene products. However, this regioselectivity can be switched. Recent studies have shown that using specific ligands, such as bulky biarylphosphines (e.g., BrettPhos), can direct the reaction toward the formation of linear β-fluoroalkenes with high selectivity. rsc.org

Nickel catalysts have also been employed, often operating through different mechanistic pathways. A Ni(I)-catalyzed reaction can activate the C-F bond of geminal difluorocyclopropanes through a radical mechanism, offering an alternative to the C-C activation pathway commonly seen with palladium. rsc.org

The following table summarizes representative data from a palladium-catalyzed ring-opening sulfonylation reaction, illustrating the typical regioselectivity and stereoselectivity observed in such transformations.

Substrate (gem-Difluorocyclopropane)Catalyst/LigandProductYieldSelectivity (Z:E)
1-(4-methoxyphenyl)-2,2-difluorocyclopropanePd₂(dba)₃ / Xantphos(Z)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-2-fluoroprop-1-ene85%>20:1
1-benzyl-2,2-difluorocyclopropanePd₂(dba)₃ / Xantphos(Z)-1-phenyl-4-(phenylsulfonyl)-3-fluorobut-2-ene78%>20:1
1-(naphthalen-2-yl)-2,2-difluorocyclopropanePd₂(dba)₃ / Xantphos(Z)-2-(3-(phenylsulfonyl)-2-fluoroprop-1-en-1-yl)naphthalene91%>20:1

Derivatization via Sonogashira and Suzuki Cross-Coupling

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they have been successfully applied to derivatives containing a difluorocyclopropane ring to demonstrate the synthetic utility of this motif. nih.gov The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, while the Suzuki reaction couples organoboron compounds with halides or triflates, both typically catalyzed by a palladium complex. wikipedia.orgyonedalabs.com

In a notable example, an aryl-substituted cis-α,α-difluorocyclopropane (a 1,1-difluoro isomer) bearing an aryl iodide was subjected to Sonogashira and Suzuki cross-coupling conditions. nih.gov These reactions showcase the ability to introduce complex carbon frameworks onto the molecule while leaving the strained, fluorinated three-membered ring intact.

For the Sonogashira coupling, the difluorocyclopropyl iodide was reacted with an alkyne, such as phenylacetylene, in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (CuI), and a base like triethylamine (B128534) (Et₃N). nih.govorganic-chemistry.org The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium catalyst to the aryl iodide, followed by transmetalation with a copper acetylide intermediate and reductive elimination to yield the coupled product. wikipedia.org

Similarly, the Suzuki coupling was performed by reacting the same difluorocyclopropyl iodide with a boronic acid, for instance, 4-methoxyphenylboronic acid. This reaction typically employs a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate (Na₂CO₃) in a mixed solvent system. nih.govyonedalabs.com The base is crucial for the formation of a boronate species, which then undergoes transmetalation with the palladium center, leading to the final biaryl product after reductive elimination. yonedalabs.com

The successful application of these reactions highlights the robustness of the difluorocyclopropane ring under standard cross-coupling conditions and provides a reliable method for the late-stage functionalization of molecules containing this important structural motif.

Representative Cross-Coupling Reactions of a Difluorocyclopropane Derivative nih.gov
Reaction TypeDifluorocyclopropane SubstrateCoupling PartnerCatalyst/ConditionsProductYield
SonogashiraMethyl 2-(4-iodophenyl)-3,3-difluorocyclopropane-1-carboxylatePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NMethyl 2-(4-(phenylethynyl)phenyl)-3,3-difluorocyclopropane-1-carboxylateNot specified
SuzukiMethyl 2-(4-iodophenyl)-3,3-difluorocyclopropane-1-carboxylate4-Methoxyphenylboronic acidPd(PPh₃)₄, Na₂CO₃Methyl 2-(4'-(methoxy)-[1,1'-biphenyl]-4-yl)-3,3-difluorocyclopropane-1-carboxylateNot specified

Electrophilic and Nucleophilic Reactivity at Fluorinated Centers

The reactivity of the this compound moiety is profoundly influenced by the presence of the two highly electronegative fluorine atoms. These atoms induce a significant dipole moment and alter the electronic properties of the cyclopropane ring, making it susceptible to both nucleophilic and electrophilic attack. beilstein-journals.org

The carbon atoms directly bonded to fluorine (the fluorinated centers) bear a partial positive charge (δ+) due to the strong electron-withdrawing inductive effect of fluorine. This renders these centers electrophilic and potential targets for nucleophiles. However, direct nucleophilic substitution at a C(sp³)–F bond is a high-energy process and generally unfavorable. masterorganicchemistry.com Instead, a nucleophilic attack is more likely to initiate a ring-opening reaction. The attack of a nucleophile at a fluorinated carbon can weaken the adjacent C-C bonds of the strained ring, leading to cleavage and formation of a stable, open-chain product. The presence of electron-accepting groups on a cyclopropane ring is known to enhance its electrophilicity and facilitate such ring-opening reactions. bohrium.comnih.gov

From an electrophilic reactivity perspective, the cyclopropane ring itself, with its high p-character C-C bonds, can act as a nucleophile and react with strong electrophiles. purechemistry.orgwikipedia.org In such a reaction, the electrophile attacks one of the C-C bonds, leading to a ring-opened carbocationic intermediate that is subsequently trapped by a nucleophile. dalalinstitute.com The fluorine atoms in this compound would play a critical role in directing this process. Their electron-withdrawing nature deactivates the ring towards electrophilic attack compared to non-fluorinated cyclopropane. However, if a reaction does occur, the regioselectivity of the ring opening would be controlled by the ability of the substituents (including the fluorine atoms) to stabilize the resulting carbocationic intermediate.

Role As a Building Block and Synthon in Advanced Organic Synthesis

Design Principles for Incorporating Fluorinated Cyclopropane (B1198618) Motifs

The strategic incorporation of cis-1,2-difluorocyclopropane motifs into organic molecules is guided by several key design principles aimed at leveraging its distinct structural features. A primary consideration is the inherent rigidity of the cyclopropane ring, which significantly reduces the conformational flexibility of a molecule. This rigidity ensures that the substituents attached to the cyclopropyl (B3062369) core have well-defined spatial orientations, or "exit vectors," which is a crucial aspect in the design of pharmacophores and other functional molecules where precise positioning of chemical groups is paramount for activity. nih.gov

Another important design principle involves the use of the difluorocyclopropyl group to introduce oxidative resilience. The gem-difluoromethylene group is generally stable to oxidative metabolism, which can be a beneficial feature in the design of drug candidates with improved pharmacokinetic profiles. nih.gov The choice to incorporate this motif is often driven by the desire to create conformationally restricted isosteres of other common functional groups, as will be discussed in a later section.

Synthetic Utility in Complex Molecular Architectures

The this compound moiety has demonstrated significant utility as a versatile synthon in the construction of more complex molecular architectures. Its functional handles can be readily elaborated through a variety of standard organic transformations, allowing for its integration into diverse molecular scaffolds.

For example, derivatives of this compound bearing aryl or vinyl substituents can participate in palladium-catalyzed cross-coupling reactions. Research has shown that these derivatives are amenable to both Sonogashira and Suzuki cross-coupling conditions, enabling the formation of new carbon-carbon bonds and the extension of the molecular framework. nih.gov This capability is essential for the synthesis of complex molecules where the rigid cyclopropane core serves as a central scaffold.

In addition to carbon-carbon bond-forming reactions, functional groups attached to the this compound ring can be easily modified. For instance, an ester functionality can be readily converted into other important functional groups such as alcohols and amides. nih.gov This flexibility allows for the late-stage functionalization of molecules containing the difluorocyclopropyl motif, which is a highly desirable feature in medicinal chemistry and materials science for the rapid generation of analog libraries.

The following table summarizes some of the demonstrated synthetic transformations involving this compound derivatives:

Starting Material Functional GroupReaction TypeProduct Functional Group
Aryl/Vinyl HalideSonogashira CouplingAlkyne
Aryl/Vinyl Boronic Acid/EsterSuzuki CouplingBiaryl/Diene
EsterReductionAlcohol
EsterAmidationAmide

These examples underscore the synthetic versatility of this compound as a building block for accessing a wide range of complex and functionally diverse molecules.

Construction of Conformationally Restricted Scaffolds

A key application of this compound in advanced organic synthesis is its use in the construction of conformationally restricted scaffolds. The compact and rigid nature of the cyclopropane ring system is a fundamental property that chemists exploit to control the three-dimensional structure of molecules. nih.gov By incorporating this motif, the number of accessible conformations of a molecule is significantly reduced, leading to a more pre-organized and rigid structure.

This conformational restriction is particularly valuable in the design of bioactive molecules. For a small molecule to interact effectively with a biological target, such as a protein or enzyme, it often needs to adopt a specific conformation. By building the molecule on a rigid scaffold like this compound, the entropic penalty of binding is reduced, which can lead to enhanced potency and selectivity. The well-defined geometry of the cyclopropane ring ensures that substituents are held in specific regions of three-dimensional space, allowing for precise control over their presentation to a biological target. nih.gov

The synthesis of proline analogues containing a fluorocyclopropane (B157604) ring is an excellent example of the construction of such conformationally restricted scaffolds. acs.org Proline itself plays a crucial role in determining the conformation of peptides and proteins. By replacing the native proline ring with a more rigid fluorocyclopropane-containing structure, chemists can exert greater control over the peptide's secondary structure. This has important implications for the design of peptidomimetics with enhanced stability and biological activity.

Application as Structural Isosteres (e.g., isosteres of 1,4-dicarbonyl groups)

One of the most compelling applications of this compound is its role as a structural isostere, particularly as a mimic of the 1,4-dicarbonyl moiety. nih.gov Isosteres are molecules or groups of atoms that have similar shapes and volumes, and which can often elicit similar biological responses. The concept of isosterism is a cornerstone of medicinal chemistry for optimizing the properties of lead compounds.

Recent research has provided strong evidence, through conformational analysis using X-ray crystallography and NMR spectroscopy, that cis-α,α-difluorocyclopropanes can effectively serve as isosteres of 1,4-dicarbonyl compounds. nih.govacs.org This is significant because the 1,4-dicarbonyl unit is a common motif in many biologically important molecules. The ability to replace this group with a stable and conformationally similar surrogate opens up new avenues for molecular design.

The conformational mimicry is attributed to the specific geometry of the cis-difluorocyclopropane ring. X-ray analysis of a derivative revealed a C-C-C bond angle of 114°, which is a significant deviation from the idealized tetrahedral geometry and contributes to its ability to adopt a conformation similar to that of a 1,4-dicarbonyl compound. acs.org This structural similarity allows the cyclopropane isostere to engage in similar non-covalent interactions, such as the foundational no → π* interactions that are important in the structure of biological macromolecules like collagen. nih.govacs.org

Impact on Molecular Properties for Synthetic Design (e.g., lipophilicity modulation, rigidity)

The incorporation of the this compound unit into a molecule has a profound impact on its physicochemical properties, which is a key consideration in synthetic design, especially in the context of drug discovery. The two primary properties that are significantly influenced are molecular rigidity and lipophilicity.

As previously discussed, the inherent nature of the cyclopropane ring imparts a high degree of rigidity to the molecular scaffold. This rigidity is a direct consequence of the ring strain and the sp-hybridized character of the carbon-carbon bonds. From a synthetic design perspective, this allows for greater predictability of the molecule's three-dimensional structure.

The introduction of fluorine atoms has a well-documented effect on lipophilicity, a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Generally, fluorination tends to decrease lipophilicity (lower logP value). The presence of two fluorine atoms in a cis-arrangement on the cyclopropane ring can create a significant dipole moment, leading to a facially polarized molecule with a more hydrophilic character on one face. rsc.org This modulation of lipophilicity is a powerful tool for optimizing the pharmacokinetic profile of a drug candidate.

The table below illustrates the general effect of fluorination on lipophilicity:

Compound FeatureGeneral Effect on Lipophilicity (logP)
Addition of a single fluorine atomDecrease
Addition of multiple fluorine atomsFurther decrease
cis-Difluorocyclopropane motifCan introduce polarity and lower lipophilicity

Future Directions and Emerging Research Avenues in Cis 1,2 Difluorocyclopropane Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of cis-1,2-difluorocyclopropane and its derivatives is moving towards more sustainable and efficient methodologies, shifting away from harsh reagents and conditions. Key areas of development include biocatalysis, photocatalysis, and electrochemistry, which offer milder reaction conditions and novel reactivity.

One of the most promising frontiers is the use of biocatalysis to achieve high stereoselectivity. nih.govresearchgate.net Researchers have successfully engineered myoglobin-based catalysts for the asymmetric cyclopropanation of alkenes, yielding fluorinated cyclopropanes with excellent diastereoselectivity and enantioselectivity. nih.gov This approach avoids the use of toxic heavy metal catalysts and often proceeds under ambient conditions in aqueous media. researchgate.net Enzymatic methods, such as lipase-catalyzed hydrolysis, are also being employed for the kinetic resolution of racemic difluorocyclopropane derivatives, providing access to enantiopure compounds. nih.govbeilstein-journals.org

Photocatalysis and electrochemistry are also emerging as powerful tools. Visible-light-promoted reactions, for instance, can initiate the [1+2] cycloaddition of diazo esters with gem-difluoroalkenes to form difluorocyclopropanes under mild conditions. researchgate.net These methods can also activate the strong carbon-carbon bonds of the cyclopropane (B1198618) ring to facilitate novel functionalizations. acs.org By leveraging redox chemistry, these techniques provide access to radical intermediates, such as cyclopropane radical cations, opening up reaction pathways that are inaccessible through traditional thermal methods. acs.org

The development of more efficient and safer reagents remains a priority. While classic difluorocarbene sources are still in use, newer organosilicon reagents are gaining traction due to their stability and functional group tolerance. researchgate.net Furthermore, catalytic methods that minimize waste and improve atom economy, such as I(I)/I(III) catalysis for skeletal rearrangements to form cis-α,α-difluorocyclopropanes, represent a significant step forward in sustainable synthesis. acs.org

Table 1: Comparison of Emerging Synthetic Methodologies for Fluorinated Cyclopropanes
MethodologyKey AdvantagesEmerging Research FocusRepresentative Transformation
BiocatalysisHigh stereoselectivity, mild/aqueous conditions, reduced toxic waste. nih.govresearchgate.netEnzyme engineering (e.g., myoglobins) for broader substrate scope and reactivity. researchgate.netAsymmetric cyclopropanation of alkenes. nih.gov
PhotocatalysisUses visible light as a renewable energy source, enables novel radical pathways. nih.govDevelopment of new photocatalysts to control regioselectivity in functionalization reactions. researchgate.netRegioselective 1,3-difunctionalization via ring-opening. acs.org
ElectrochemistryReagent-free redox control, high functional group tolerance.Electrocatalytic approaches to radical difunctionalization of alkenes. acs.orgOxidative ring-opening and functionalization.
Advanced CatalysisHigh efficiency and selectivity, lower catalyst loading, improved atom economy.Use of non-precious metal catalysts and organocatalysis. acs.orgStereoselective skeletal rearrangements. acs.org

Advanced Computational Modeling and Prediction of Reactivity

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of this compound. Future research will increasingly rely on a synergy between quantum-chemical calculations for mechanistic elucidation and machine learning algorithms for predictive modeling.

Density Functional Theory (DFT) calculations have been instrumental in rationalizing reaction outcomes, such as the unconventional regioselectivity observed in palladium-catalyzed reactions. acs.org These studies can model transition states, determine reaction energy barriers, and identify key noncovalent interactions that govern selectivity. acs.orgrsc.org Quantum-chemical studies are also providing fundamental insights into the thermodynamic stability, ring strain, and unique polarity of fluorinated cyclopropanes, which are crucial for designing new reactions and applications. nih.govbeilstein-journals.orgbeilstein-journals.org For example, calculations have quantified how geminal fluorine substitution weakens the opposing C-C bond, predisposing it to cleavage. nih.govresearchgate.net

Looking forward, the field is moving beyond explanation towards prediction, driven by advances in machine learning (ML). nih.gov ML models can be trained on large datasets of known reactions to predict the products of new reactant combinations with high accuracy. nips.ccarxiv.org For this compound chemistry, ML can accelerate the discovery of optimal reaction conditions, predict substrate scope, and even identify entirely new transformations. nih.gov Active learning strategies, where the model suggests the most informative experiments to perform next, promise to make reaction development more efficient, particularly in low-data scenarios typical of cutting-edge research. nih.govnih.gov Specialized deep learning models are also being developed to predict the specific effects of fluorination on the bioactivity of molecules, a critical aspect for medicinal chemistry applications. researchgate.net

Table 2: Role of Computational Tools in this compound Chemistry
Computational ToolPrimary FunctionKey Insights ProvidedFuture Direction
Quantum Chemistry (e.g., DFT)Mechanistic Elucidation & ExplanationTransition state energies, reaction pathways, electronic structure, regioselectivity drivers. acs.orgMore accurate modeling of complex catalytic cycles and non-covalent interactions.
Machine Learning (ML) / AIPredictive Modeling & DiscoveryReaction outcome prediction, optimization of reaction conditions, virtual screening. nips.ccIntegration with automated synthesis platforms; development of models for novel reaction discovery. nih.gov

Exploration of New Reactivity Manifolds and Mechanistic Pathways

While the ring-opening of difluorocyclopropanes is a well-established reaction, future research is focused on uncovering more sophisticated and controllable reactivity manifolds. rsc.orgrsc.org This involves moving beyond simple cleavage to achieve highly selective and complex molecular transformations.

A major area of exploration is the transition-metal-catalyzed functionalization of the cyclopropane ring. rsc.org Depending on the choice of catalyst, ligands, and reactants, the ring can be opened to generate valuable fluoroallylic synthons, which can then participate in a wide range of cross-coupling reactions. rsc.orgrsc.org Recent work has shown that high regioselectivity (linear vs. branched products) can be achieved by tuning the catalytic system. rsc.org Moreover, researchers are developing reactions where the "CF2" unit is retained, such as rhodium-catalyzed [3+2] cycloadditions, which utilize the difluorocyclopropane as a three-carbon building block to construct gem-difluorinated cyclopentanes with high atom economy. rsc.org

The development of radical-mediated pathways is another burgeoning research avenue. acs.org Photoredox catalysis, for example, can generate a cyclopropane radical cation intermediate, which undergoes ring-opening and can be trapped by various nucleophiles. acs.org This strategy has enabled novel 1,3-difunctionalization reactions, such as alkoxypyridylation, under very mild conditions. acs.org Understanding and controlling the cleavage of the distal C-C bond versus the proximal bond under different (e.g., radical vs. nucleophilic) conditions is key to unlocking the full synthetic potential of these strained rings. acs.orgcas.cn

Mechanistic studies continue to be vital. Detailed investigations, often supported by DFT calculations, are revealing the subtle factors that control reaction outcomes. acs.orgrsc.org For instance, the basicity of a photocatalyst's counteranion has been shown to be critical in dictating the regiochemical outcome of certain annulation reactions. researchgate.net A deeper understanding of these mechanistic nuances will enable the rational design of new catalysts and reactions with unprecedented levels of control and selectivity.

Integration into Supramolecular and Material Science Applications

The unique combination of rigidity and polarity makes this compound an attractive scaffold for supramolecular chemistry and materials science. beilstein-journals.org Future research will focus on harnessing these properties to design and construct novel assemblies and functional materials.

In supramolecular chemistry, the well-defined structure and dipole moment arising from the cis-oriented C-F bonds make the molecule a compelling design element. beilstein-journals.org For facially polarized motifs, such as all-cis-1,2,3-trifluorocyclopropanes, the molecule presents distinct electropositive and electronegative faces. beilstein-journals.orgrsc.org This "Janus-like" polarity can be exploited to direct self-assembly through specific stacking interactions and to form complexes with ions. beilstein-journals.org The this compound unit can be incorporated into larger molecules to enforce specific conformations and to create defined recognition sites for molecular sensing or host-guest chemistry.

In materials science, the integration of fluorinated cyclopropanes into molecular scaffolds is a promising strategy for fine-tuning material properties. nih.gov A key example is their incorporation into liquid crystal molecules. The strong dipole moment of the fluorinated cyclopropane terminus can be used to modulate the dielectric anisotropy (Δε) of the material, a critical parameter for liquid crystal display (LCD) technologies. nih.gov By strategically orienting the polar cyclopropane unit, materials with either positive or negative dielectric anisotropy can be synthesized. nih.gov As a rigid, polar building block, this compound offers a new tool for the rational design of organic electronic materials, polymers, and other advanced functional materials where molecular orientation and intermolecular interactions are paramount. lifechemicals.comossila.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.